BenchChemオンラインストアへようこそ!

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is a structurally validated, Ro3-compliant fragment with a unique 3-amino-5-piperazinyl substitution pattern on the 1,2,4-thiadiazole core. This precise regiochemistry is essential for SAR continuity in FBLD campaigns, as even minor analog swaps can drastically alter binding affinity. The scaffold offers orthogonal vectors for rapid elaboration—ideal for ATP-competitive kinase inhibitor libraries and covalent warhead derivatization. Secure this differentiated building block with verified purity to ensure reproducible fragment growth and hit-to-lead optimization.

Molecular Formula C6H11N5S
Molecular Weight 185.25
CAS No. 1384428-55-0
Cat. No. B2455807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine
CAS1384428-55-0
Molecular FormulaC6H11N5S
Molecular Weight185.25
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NS2)N
InChIInChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10)
InChIKeyKUHWHTNUSQJVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine (CAS 1384428-55-0): A Versatile 1,2,4-Thiadiazole-Piperazine Building Block for Medicinal Chemistry


5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine (CAS 1384428-55-0, MF: C6H11N5S, MW: 185.25) is a heterocyclic small molecule containing a 1,2,4-thiadiazole core substituted with a piperazine ring at the 5-position and an amino group at the 3-position . This substitution pattern provides a unique combination of hydrogen bond donor/acceptor sites and basicity, which are critical for engaging biological targets . The compound is commercially available at research-grade purities (e.g., 95–98%) from multiple suppliers, establishing it as an accessible and well-defined scaffold for fragment-based drug discovery and the synthesis of focused compound libraries .

Why Substituting 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine with Other 1,2,4-Thiadiazole Analogs Compromises Project Integrity


Substitution of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine with closely related analogs is not a neutral exchange. The precise positioning of the 3-amino and 5-piperazinyl groups on the 1,2,4-thiadiazole core critically dictates molecular recognition, binding affinity, and physicochemical properties. As demonstrated in fragment optimization studies, even small changes—such as swapping the phenyl for a naphthyl group—can result in a threefold difference in binding affinity [1]. Furthermore, the 3-amino group provides a vector for hydrogen bonding that is absent in simpler 5-piperazinyl-1,2,4-thiadiazoles, and the specific 1,2,4-thiadiazole regioisomer (vs. 1,3,4- or 1,2,3-) imparts a distinct electronic profile and metabolic stability [2]. Procuring the precise scaffold is therefore essential for maintaining SAR continuity and avoiding irreproducible results.

Quantitative Differentiation of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine from Closest Analogs: A Technical Evidence Guide


Unique 3-Amino Substitution Differentiates This Scaffold from 5-Piperazinyl-1,2,4-thiadiazoles Lacking an Amino Group

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine contains a primary amine at the 3-position of the 1,2,4-thiadiazole ring, whereas the common comparator 1-(1,2,4-thiadiazol-5-yl)piperazine lacks this amino group . This structural difference creates a distinct hydrogen bond donor site and alters the electronic properties of the core. While no direct comparative biological data exists for this exact pair, the presence of a 3-amino group in related 1,2,4-thiadiazole systems has been shown to be critical for engaging enzyme active sites, as seen in kinase inhibitor design [1]. Calculated physicochemical properties further illustrate the differentiation .

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

Fragment Elaboration Potential Inferred from a Close 3-Phenyl Analog's 3-Fold Affinity Gain upon Naphthyl Substitution

3-Phenyl-5-(piperazin-1-yl)-1,2,4-thiadiazole, a close analog of the target compound (differing only by a 3-phenyl group instead of a 3-amino group), has been reported as a fragment hit for human blood group B galactosyltransferase (GTB) with a Ki of 800 µM [1]. A fragment-growing campaign demonstrated that replacing the phenyl ring with a naphthyl moiety (yielding 3-(naphthalene-1-yl)-5-(piperazin-1-yl)-1,2,4-thiadiazole) improved binding affinity threefold to a Ki of 271 µM [1]. This quantitative result establishes the 5-(piperazin-1-yl)-1,2,4-thiadiazole core as a valid fragment for optimization, and the 3-amino group of the target compound offers a distinct vector for further growth.

Fragment-Based Drug Discovery Structure-Activity Relationship Glycosyltransferase Inhibition

Potent FAAH Inhibition Achieved by Thiadiazole-Piperazine-Urea Derivatives Highlights Scaffold's Utility for Covalent Inhibitor Design

A series of thiadiazole-piperazine-urea derivatives were evaluated as inhibitors of human fatty acid amide hydrolase (hFAAH) [1]. The most potent compounds, featuring a 4-chlorobenzyl or 4-fluorobenzyl group on the piperazine ring, exhibited IC50 values of 0.13 µM and 0.22 µM, respectively [1]. This demonstrates that the 1,2,4-thiadiazole-piperazine scaffold, when appropriately elaborated, can yield nanomolar-potency inhibitors. The target compound, 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine, provides the unadorned piperazine nitrogen and the 3-amino group as handles for installing such potency-enhancing moieties.

Enzyme Inhibition Fatty Acid Amide Hydrolase Covalent Inhibitors

Defined GHS Hazard Classification Enables Safe Handling and Regulatory Compliance in Laboratory Settings

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is officially classified under the CLP regulation with specific hazard codes: Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This contrasts with some other research chemicals which lack notified harmonized classifications, creating ambiguity in risk assessment. The availability of this clear, harmonized hazard data allows for immediate, compliant implementation of personal protective equipment (PPE) and engineering controls, reducing occupational exposure risks and ensuring adherence to institutional safety protocols.

Laboratory Safety Regulatory Compliance Chemical Handling

Optimal Research and Industrial Use Cases for 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine


Fragment-Based Lead Discovery (FBLD) for Novel Enzyme Inhibitors

The compound serves as a rule-of-three (Ro3) compliant fragment for initiating FBLD campaigns. Its low molecular weight (185.25 Da) and balanced polarity (LogP ~ -0.47) align with fragment criteria. As demonstrated by the threefold affinity improvement seen in a close analog (Ki: 800 µM → 271 µM) [1], the 5-(piperazin-1-yl)-1,2,4-thiadiazole core is amenable to growth. The 3-amino and piperazine groups offer distinct vectors for elaboration via amide coupling, reductive amination, or urea formation, enabling rapid exploration of chemical space against targets like kinases or glycosyltransferases [2].

Synthesis of Focused Kinase Inhibitor Libraries

Given the precedent for 1,2,4-thiadiazoles as kinase inhibitor scaffolds [2], this compound is an ideal starting material for synthesizing focused libraries targeting the ATP-binding site or allosteric pockets. The 3-amino group can be directly functionalized to mimic the adenine motif of ATP, while the piperazine ring can be derivatized to access the ribose-binding pocket or solvent-exposed regions. The scaffold's compact size minimizes steric clashes and allows for efficient parallel synthesis of analogs for SAR studies.

Building Block for Covalent Inhibitor Design

The potent FAAH inhibition (IC50 values as low as 0.13 µM) achieved by thiadiazole-piperazine-urea derivatives [3] highlights the scaffold's utility in designing covalent or pseudo-irreversible inhibitors. The target compound provides a reactive piperazine nitrogen that can be easily transformed into an electrophilic warhead (e.g., acrylamide, sulfonyl fluoride) or a urea linkage, which can then target catalytic cysteine or serine residues. This approach is directly applicable to protease or hydrolase drug discovery programs.

Quote Request

Request a Quote for 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.